molecular formula C11H20N2O2 B2909806 Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate CAS No. 2580210-06-4

Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate

Cat. No.: B2909806
CAS No.: 2580210-06-4
M. Wt: 212.293
InChI Key: DEYKPQYNJHKLJS-UHFFFAOYSA-N
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Description

Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is known for its unique bicyclic structure, which includes a diazabicyclo[5.1.0]octane core. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. Research studies aim to elucidate these mechanisms to better understand the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate include other diazabicyclo[5.1.0]octane derivatives and related bicyclic compounds. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

Tert-butyl 4,8-diazabicyclo[51Its unique structure makes it valuable for specific research and industrial purposes .

Properties

IUPAC Name

tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-8-9(12-8)5-7-13/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYKPQYNJHKLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(N2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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